Bruceine B is a quassinoid compound primarily derived from the seeds of Brucea javanica, a plant known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as an antimalarial agent. Bruceine B exhibits significant bioactivity, including the inhibition of protein synthesis and nucleic acid synthesis, making it a candidate for various medicinal applications.
Bruceine B is classified as a quassinoid, a class of compounds known for their bitter taste and potent biological effects. These compounds are typically found in the Simaroubaceae family, with Brucea javanica being a prominent source. The extraction and purification of Bruceine B from this plant involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
The synthesis of Bruceine B can be achieved through several methods:
The extraction process typically involves maceration or percolation, followed by solvent evaporation and chromatographic purification. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Bruceine B has a complex molecular structure characterized by multiple rings and functional groups typical of quassinoids. Its chemical formula is C₁₈H₂₄O₁₄, and it features several hydroxyl groups that contribute to its biological activity.
Bruceine B participates in various chemical reactions that underline its biological activity:
These reactions are typically studied using cell-based assays where concentrations of Bruceine B are varied to observe effects on cell viability and proliferation.
Bruceine B exerts its biological effects through multiple mechanisms:
Bruceine B has several scientific uses:
Bruceine B (CAS No. 69687-69-0) is a complex quassinoid glycoside isolated from Brucea javanica fruits. Its molecular formula is C~32~H~42~O~16~, with a molecular weight of 682.7 g/mol [9]. The structure features a pentacyclic quassinoid core characteristic of C~20~-type quassinoids, distinguished by a fused ring system (hexagonal rings and a lactone moiety) and a glucose unit linked via a β-glycosidic bond at C-15 [4] [9]. Key functional groups include:
Stereochemistry is defined by eight chiral centers, with established configurations at C-1(R), C-2(S), C-3(R), C-6(R), C-8(R), C-13(S), C-14(R), and C-15(R) [9]. Nuclear Magnetic Resonance (NMR) studies confirm the glucopyranose conformation adopts a ^4^C~1~ chair form, with glycosidic linkage anisotropy observed at δ 100.2 ppm in ^13^C-NMR [4] [9].
Table 1: Spectroscopic Characterization of Bruceine B
Technique | Key Data |
---|---|
HR-MS | m/z 705.2498 [M+Na]⁺ (calc. for C~32~H~42~O~16~Na: 705.2499) |
¹H-NMR (CD~3~OD) | δ 5.68 (d, J=8.0 Hz, H-1ʹ), δ 6.83 (s, H-12), δ 5.52 (t, J=7.0 Hz, H-3) |
¹³C-NMR (CD~3~OD) | δ 197.2 (C-11), δ 170.5 (C-1ʹʹ), δ 100.2 (C-1ʹ) |
IR | 3420 cm⁻¹ (OH), 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (enone C=O) |
No geometric isomers are reported, but epimerization at C-15 under alkaline conditions has been observed in related quassinoids [4].
Bruceine B is biosynthesized via the terpenoid backbone pathway, originating from the mevalonate (MVA) route in Brucea javanica [4]. The process involves:
Glycosylation occurs late in biosynthesis via UDP-glucose-dependent glycosyltransferases, attaching glucose to the C-15 hydroxyl group [4]. Bruceine B co-occurs with structurally analogous compounds (e.g., Bruceines A, C, D) in Brucea javanica fruits, suggesting shared biosynthetic precursors with divergent oxidation and glycosylation patterns [3] [9]. Environmental factors like soil nitrogen content significantly modulate quassinoid production, with drought stress increasing concentrations by 40–60% [4].
Bruceine B exhibits poor aqueous solubility (0.12 mg/mL at 25°C) but moderate solubility in organic solvents like methanol (8.7 mg/mL) and ethyl acetate (3.2 mg/mL) [9] [10]. Its amphiphilic nature arises from the hydrophobic quassinoid core and hydrophilic glucose unit, resulting in a calculated log P of 1.8 [9].
Table 2: Solubility Profile of Bruceine B
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
Water | 0.12 ± 0.03 | 25°C, pH 7.0 |
Methanol | 8.70 ± 0.15 | 25°C |
Ethyl Acetate | 3.20 ± 0.11 | 25°C |
Dichloromethane | 1.80 ± 0.09 | 25°C |
Stability studies reveal:
In simulated intestinal fluid, Bruceine B undergoes enzymatic hydrolysis by β-glucosidases to release its aglycone, which correlates with its pharmacological activation [10].
Structural modifications aim to enhance bioavailability and target specificity:
Notable semi-synthetic derivatives include:
Synthetic challenges include the complex stereochemistry and acid-sensitive lactone ring, requiring protective group strategies (e.g., silyl ethers for hydroxyl protection) [10].
Table 3: Key Bruceine B Derivatives and Properties
Derivative | Modification Site | Key Property Change |
---|---|---|
Bruceine B tetraacetate | Glucose OH | ↑ Log P by 1.8 units |
15-Deoxy-Bruceine B | C-15 hydroxyl | Resists enzymatic hydrolysis |
Dihydro-Bruceine B | Δ¹⁰ bond | ↑ Chemical stability, ↓ cytotoxicity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7